Dibenzoylfuroxan

Vue d'ensemble

Description

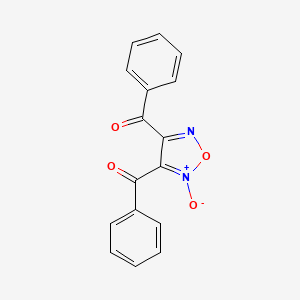

Dibenzoylfuroxan is an organic compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol It is a derivative of furoxan, characterized by the presence of two benzoyl groups attached to the furoxan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzoylfuroxan can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with sodium nitrite in the presence of a base, followed by cyclization to form the furoxan ring . The reaction conditions typically include:

Reagents: Benzoyl chloride, sodium nitrite, base (e.g., sodium hydroxide)

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Temperature: The reaction is usually carried out at low temperatures to control the rate of cyclization

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Reaction with Hydroxylamine: Ring Transformation

Dibenzoylfuroxan undergoes nucleophilic attack by hydroxylamine, leading to furoxan ring opening and subsequent cyclization. This produces 4,5-dioximino-3-phenyl-1,2-oxazole (Fig. 1) through:

- Initial monoxime formation at the benzoyl group.

- Elimination of benzoylhydroxamic acid.

- Intramolecular cyclization to form the oxazole ring .

Data Table 1: Reaction Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 75–80 | 1 | 35 |

| Pyridine | RT | 168 | 43.7 |

| DMF | 80 | 24 | 40 |

X-ray crystallography and DFT calculations confirm the product’s structure, showing key bond lengths (e.g., N–O = 1.276 Å) .

1,3-Dipolar Cycloadditions

The furoxan ring acts as a dipolarophile in cycloaddition reactions:

- With phenylacetylene , this compound forms 2-(furoxan-4-yl)-4-nitroso-5-R-2H-1,2,3-triazole 1-oxides via dinitrosoethylene intermediates .

- Styrene and stilbene yield isoxazoline derivatives under thermal conditions .

Mechanistic Pathway :

- Furoxan ring opening to generate dinitrosoethylene.

- Trapping of nitroso groups by dipolarophiles.

- Rearrangement to triazole or isoxazoline frameworks .

Thermal Decomposition and NO Release

This compound decomposes at elevated temperatures (~90°C) or under physiological conditions, releasing nitric oxide (NO) :

- Thiol-dependent pathway : Interaction with cysteine generates S-nitrosothiols and NO, quantified via nitrite assays (Table 2) .

Data Table 2: NO Release Profile

| Compound | Nitrite Formation (%) | Conditions |

|---|---|---|

| This compound | 7.9 | 50 mM L-cysteine, 37°C |

| ISDN (control) | 10.5 | Same as above |

Photolytic Fragmentation

UV irradiation induces homolytic cleavage of the N–O bond, producing:

This reactivity parallels benzofuroxans, where photolysis generates nitrile oxides and aryl radicals .

Biological Interactions

This compound derivatives exhibit antiplatelet and antileishmanial activity via NO-mediated pathways:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Dibenzoylfuroxan derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain this compound derivatives can inhibit the growth of resistant bacterial strains, suggesting their utility in combating antibiotic resistance .

Leishmanicidal Properties

Recent investigations have highlighted the leishmanicidal activities of this compound derivatives. These compounds demonstrated remarkable efficacy against both promastigote and intracellular amastigote forms of Leishmania, the causative agent of leishmaniasis. This activity suggests that this compound could be a promising lead compound for treating this parasitic disease .

Mechanisms of Action

The mechanisms through which this compound exerts its effects involve the generation of reactive nitrogen species, which play a crucial role in inducing oxidative stress in microbial cells. This oxidative stress leads to cell death, providing a pathway for therapeutic intervention .

Material Science

Polymer Chemistry

this compound has been utilized in polymer chemistry, particularly in the synthesis of novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Sensors and Devices

The compound's unique electronic properties have led to its exploration in the development of sensors. This compound-based materials can be used to fabricate sensors for detecting environmental pollutants or biological markers, showcasing its versatility in material applications .

Environmental Science

Pollutant Degradation

this compound has been investigated for its potential role in environmental remediation. Studies suggest that it can facilitate the degradation of persistent organic pollutants through oxidative processes, thus contributing to cleaner environments. This application is particularly relevant in areas affected by industrial waste and chemical spills .

Case Study 1: Antimicrobial Efficacy

A study conducted on various this compound derivatives demonstrated their effectiveness against multi-drug resistant bacteria. The research involved testing these compounds against clinical isolates and assessing their Minimum Inhibitory Concentration (MIC). Results indicated that some derivatives had MIC values comparable to existing antibiotics, highlighting their potential as new therapeutic agents.

Case Study 2: Leishmaniasis Treatment

In preclinical trials, this compound derivatives showed significant leishmanicidal activity with low cytotoxicity to mammalian cells. The studies involved both in vitro and in vivo models, confirming the compound's efficacy and safety profile. These findings support further development towards clinical applications.

Mécanisme D'action

The mechanism of action of dibenzoylfuroxan involves its interaction with various molecular targets. Its furoxan ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The benzoyl groups also play a role in modulating its reactivity and interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Benzofuran: A related compound with a benzene ring fused to a furan ring. It has different chemical properties and applications.

Dibenzofuran: Another similar compound with two benzene rings fused to a furan ring. It is used in the production of dyes and as a chemical intermediate.

Polychlorinated dibenzofurans: These are toxic environmental pollutants with different chemical and biological properties compared to dibenzoylfuroxan.

Uniqueness: this compound is unique due to its furoxan ring structure and the presence of two benzoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Activité Biologique

Dibenzoylfuroxan, a derivative of furoxan, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound is composed of a furoxan ring substituted with two benzoyl groups. This structure contributes to its reactivity and biological properties. The molecular formula is , and its molecular weight is approximately 284.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits biological activity primarily through its ability to generate reactive nitrogen species (RNS). These species can modulate various signaling pathways, leading to effects such as vasodilation and antimicrobial activity. The compound has been shown to interact with hydroxylamine, resulting in a ring transformation that produces bioactive derivatives .

Case Studies and Research Findings

- Antimicrobial Activity : A study indicated that this compound derivatives demonstrate significant antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes due to oxidative stress induced by RNS .

- Vasodilatory Effects : Research has shown that this compound can induce vasodilation in isolated vascular tissues. This effect is mediated by the release of nitric oxide (NO), which relaxes smooth muscle cells in blood vessels, thereby lowering blood pressure.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, suggesting potential use in cancer therapy.

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRMTCOIIOWJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280830 | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-54-7 | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.